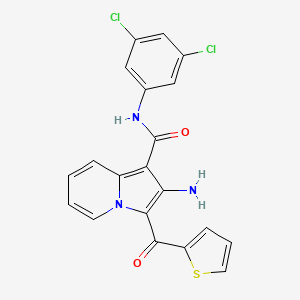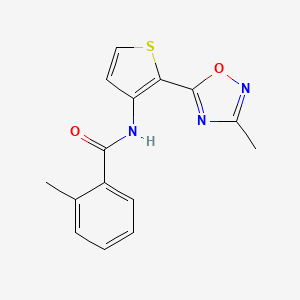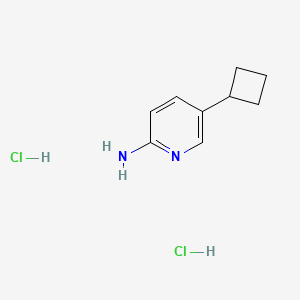![molecular formula C10H14N2OS B2709532 N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide CAS No. 2224497-75-8](/img/structure/B2709532.png)
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide, also known as MTA or 2-(4-methylthiazol-2-yl)acrylamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTA is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of S-adenosylmethionine (SAM). SAM is a methyl donor that plays a crucial role in various cellular processes, including DNA methylation, protein methylation, and histone modification. By inhibiting SAHH, this compound increases the concentration of SAM, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of immune response. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can lead to changes in the expression of genes that are involved in cell growth and survival. In addition, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which can affect the immune response to cancer and infectious diseases.
实验室实验的优点和局限性
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has several advantages as a research tool, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other research chemicals. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and analysis.
未来方向
There are several future directions for research on N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a therapeutic agent for cancer and infectious diseases, and the elucidation of its mechanism of action at the molecular level. In addition, this compound can be used as a tool for the study of epigenetic regulation and immune modulation in various biological systems. Finally, the development of new analytical methods for the detection and quantification of this compound and its metabolites can facilitate its use in clinical and research settings.
合成方法
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide can be synthesized using different methods, including the reaction of 2-amino-4-methylthiazole with acryloyl chloride in the presence of triethylamine, or the reaction of 2-amino-4-methylthiazole with acrylamide in the presence of triethylamine and isobutyl chloroformate. Another method involves the reaction of 2-amino-4-methylthiazole with acrylonitrile in the presence of potassium carbonate and acetic acid. These methods result in the formation of this compound as a yellow crystalline powder.
科学研究应用
N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, this compound has been used as a building block for the synthesis of thiazole-based polymers and as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.
属性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-8(13)12-10(3,4)9-11-7(2)6-14-9/h5-6H,1H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPLMYWARPFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)




![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)